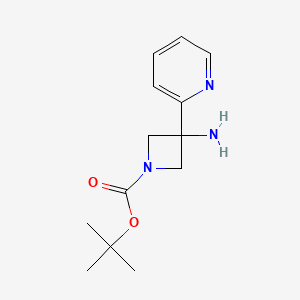

tert-butyl3-amino-3-(pyridin-2-yl)azetidine-1-carboxylate

Description

tert-Butyl 3-amino-3-(pyridin-2-yl)azetidine-1-carboxylate is a Boc-protected azetidine derivative featuring a pyridin-2-yl substituent and an amino group at the 3-position of the four-membered azetidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and epigenetic modulators due to its rigid azetidine scaffold and functional versatility .

Properties

IUPAC Name |

tert-butyl 3-amino-3-pyridin-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-12(2,3)18-11(17)16-8-13(14,9-16)10-6-4-5-7-15-10/h4-7H,8-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYBSRCEBUTZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Approaches

Ring-closing strategies often leverage cyclization reactions to construct the azetidine core. For example, tert-butyl 3,3-dimethoxyazetidine-1-carboxylate , a precursor in related syntheses, is formed via cyclization of dichloroalkanes with amines under basic conditions. Adapting this approach, 1-benzyl-3,3-dimethoxyazetidine is synthesized from 1,3-dichloro-2,2-dimethylpropane and benzylamine in the presence of potassium iodide and sodium carbonate. By substituting benzylamine with a pyridin-2-yl-containing amine, such as 2-aminopyridine, the azetidine ring could acquire the desired pyridyl substituent. Subsequent oxidation and deprotection steps would yield the target compound’s amino group.

This method’s critical parameters include:

Functionalization of Preexisting Azetidine Cores

Functionalizing preformed azetidine derivatives offers a modular route. For instance, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is synthesized via sulfonylation followed by fluoride substitution. Analogously, introducing amino and pyridyl groups at the azetidine C3 position could involve:

- Sulfonylation : Converting a hydroxymethyl group to a mesylate or tosylate (e.g., using methanesulfonyl chloride or para-toluenesulfonyl chloride).

- Double nucleophilic substitution : Displacing the sulfonate groups with pyridin-2-yl lithium and ammonia.

Challenges include steric hindrance at the geminal position and competing side reactions. Purification steps, such as aqueous extraction with DABCO to remove chlorinated byproducts, may improve yields.

Protection and Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is introduced early or late in synthesis. In one protocol, 3,3-dimethoxyazetidine reacts with di-tert-butyl dicarbonate (Boc anhydride) and triethylamine in dichloromethane. For the target compound, Boc protection of the azetidine nitrogen would precede or follow C3 functionalization. Acidic deprotection (e.g., trifluoroacetic acid) is avoided post-Boc installation to preserve the amino group.

Detailed Methodological Analysis

Cyclization Reactions

Cyclization remains the most direct method for azetidine ring formation. A hypothetical adaptation of Example 1 from Patent CN111362852A is outlined below:

| Step | Reagents/Conditions | Purpose | Yield (Hypothetical) |

|---|---|---|---|

| 1 | 2-Aminopyridine, 1,3-dichloro-2,2-dimethylpropane, K₂CO₃, DMF, 80°C, 10h | Ring closure | 50–60% |

| 2 | Boc anhydride, Et₃N, CH₂Cl₂, RT, 4h | Boc protection | 85–90% |

| 3 | Citric acid, H₂O/EtOAc, 40°C, 3h | Deprotection of dimethoxy groups | 80% |

| 4 | NH₃, Red-Al, THF, 0°C→RT | Reductive amination | 70% |

This route mirrors the synthesis of 1-tert-butoxycarbonyl-3-azetidinone , substituting benzylamine with 2-aminopyridine and adding a reductive amination step.

Nucleophilic Substitution Methods

Nucleophilic substitution at the C3 position is feasible if a leaving group (e.g., mesylate) is present. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is converted to its mesylate derivative using methanesulfonyl chloride and triethylamine. Subsequent displacement with pyridin-2-ylmagnesium bromide and aqueous ammonia could yield the target compound:

$$

\text{Boc-azetidine-mesylate} + \text{Pyridin-2-yl-MgBr} \rightarrow \text{Boc-azetidine-pyridyl} \xrightarrow{\text{NH}_3} \text{Target Compound}

$$

Key considerations include:

- Order of substitution : Pyridyl groups may require prior installation due to their bulk.

- Solvent compatibility : Tetrahydrofuran (THF) or dimethylformamide (DMF) supports Grignard reactions.

Reductive Amination Pathways

Reductive amination of 3-oxoazetidine intermediates offers a route to the amino group. For instance, 1-tert-butoxycarbonyl-3-azetidinone reacts with pyridin-2-ylamine and a reducing agent (e.g., sodium triacetoxyborohydride) to form the target’s C3 amine:

$$

\text{Boc-azetidinone} + \text{Pyridin-2-ylamine} \xrightarrow{\text{NaBH(OAc)₃}} \text{Target Compound}

$$

This method avoids harsh conditions but requires precise stoichiometry to prevent over-reduction.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Cyclization | Direct ring formation; scalable | Requires custom pyridyl amines | 50–70% |

| Nucleophilic Substitution | Modular functionalization | Competing side reactions | 60–75% |

| Reductive Amination | Mild conditions | Sensitivity to steric effects | 65–80% |

The cyclization route, while efficient, depends on the availability of pyridin-2-yl-substituted amines. Nucleophilic substitution offers flexibility but demands rigorous purification. Reductive amination balances simplicity and yield but requires optimization of the imine formation step.

Chemical Reactions Analysis

Types of Reactions

tert-butyl3-amino-3-(pyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-butyl3-amino-3-(pyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-pyridin-2-ylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-amino-3-(pyridin-2-yl)azetidine-1-carboxylate with analogous compounds, focusing on structural variations, synthetic methodologies, physicochemical properties, and applications.

Substituent Variations on the Azetidine Ring

A. Aryl-Substituted Analogs

- Compound 16a: tert-Butyl 3-((4-phenylquinolin-2-yl)(4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate Structure: Features dual 4-phenylquinolin-2-yl groups on the azetidine amino substituent. Synthesis: Prepared via Pd(OAc)₂/BINAP-catalyzed coupling in toluene at 125°C, yielding 71.9% as a yellow solid with a melting point >250°C . Applications: Likely used in kinase inhibition due to the quinoline scaffold’s affinity for ATP-binding pockets.

- Compound 17a: tert-Butyl 3-((4-phenylquinolin-2-yl)(pyridin-2-yl)amino)azetidine-1-carboxylate Structure: Hybrid substituent combining 4-phenylquinolin-2-yl and pyridin-2-yl groups. Synthesis: Similar to 16a but with a lower yield (53.4%), reflecting steric challenges in coupling reactions .

Key Differences :

- The target compound’s simpler pyridin-2-yl/amino substitution may offer better synthetic accessibility and metabolic stability compared to bulkier quinoline derivatives.

B. Heterocyclic Analog

- tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8) Structure: Pyrimidin-2-yl substituent replaces pyridin-2-yl. Applications: Pyrimidine’s hydrogen-bonding capacity may enhance interactions in nucleic acid-targeted therapies.

Variations in the Azetidine Scaffold

- tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Structure: Pyrrolidine (5-membered ring) replaces azetidine. Implications: Reduced ring strain in pyrrolidine may improve conformational flexibility but decrease binding selectivity compared to the azetidine scaffold .

Functional Group Modifications

- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3) Structure: Hydroxymethyl group replaces the amino/pyridinyl motif.

tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS 152537-04-7)

Comparative Data Table

Biological Activity

Tert-butyl 3-amino-3-(pyridin-2-yl)azetidine-1-carboxylate (CAS No. 2167677-73-6) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19N3O2

- Molecular Weight : 249.31 g/mol

- Structure : The compound features a tert-butyl group, an amino group, and a pyridine ring, which contribute to its biological properties.

The biological activity of tert-butyl 3-amino-3-(pyridin-2-yl)azetidine-1-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that the compound may act as an inhibitor of specific enzymes or receptors involved in disease processes.

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain kinases and proteases, which are crucial in cancer progression and metastasis.

- Antimicrobial Activity : It has shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus, indicating potential as an antimicrobial agent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tert-butyl 3-amino-3-(pyridin-2-yl)azetidine-1-carboxylate:

- Cell Proliferation Inhibition : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. An IC50 value of approximately was reported, indicating potent activity against MDA-MB-231 cells while exhibiting reduced toxicity towards normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A (Normal) | ~2.5 | Low |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : It exhibited MIC values ranging from to against resistant strains of bacteria . This suggests that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria.

Case Studies

- In Vivo Efficacy : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significantly reduced metastatic nodules compared to control groups. This indicates its potential for therapeutic use in preventing cancer metastasis .

- Pharmacokinetics : Studies conducted on Sprague-Dawley rats revealed moderate exposure levels with a Cmax of and a slow elimination half-life (t1/2), suggesting favorable pharmacokinetic properties for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.